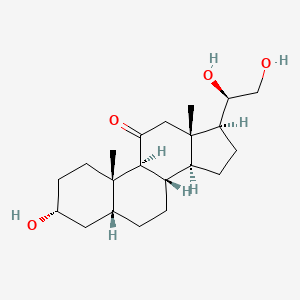
Ethyl 4-anilinopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-anilinopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an ethyl ester group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-anilinopiperidine-1-carboxylate typically involves the reaction of 4-anilinopiperidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-anilinopiperidine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-anilinopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
Ethyl 4-anilinopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-anilinopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aniline moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can provide steric and electronic effects that influence binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-anilinopiperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-aminopiperidine-1-carboxylate: Lacks the aniline moiety, resulting in different chemical and biological properties.
4-anilinopiperidine: Does not have the ester group, affecting its reactivity and solubility.
N-phenylpiperidine: Similar structure but lacks the ester functionality, leading to different applications and reactivity.
Properties
IUPAC Name |
ethyl 4-anilinopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPQWXKKIAVLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656343 |
Source


|
| Record name | Ethyl 4-anilinopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116512-92-6 |
Source


|
| Record name | Ethyl 4-anilinopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
![N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine](/img/structure/B569664.png)
![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)


![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)



